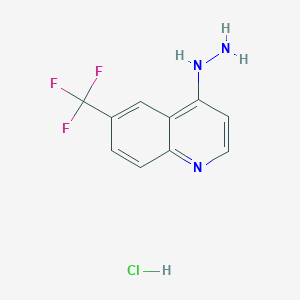

4-Hydrazino-6-trifluoromethylquinoline hydrochloride

説明

4-Hydrazino-6-trifluoromethylquinoline hydrochloride is a quinoline derivative characterized by a hydrazine group at position 4 and a trifluoromethyl (-CF₃) substituent at position 5. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazine moiety introduces nucleophilic reactivity, enabling interactions with biological targets such as metal ions or carbonyl-containing molecules. wt. 209.68 g/mol, purity ≥98%) .

特性

IUPAC Name |

[6-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-1-2-8-7(5-6)9(16-14)3-4-15-8;/h1-5H,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXAHLBYQCKSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589077 | |

| Record name | 4-Hydrazinyl-6-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170816-62-2 | |

| Record name | 4-Hydrazinyl-6-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-6-trifluoromethylquinoline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-trifluoromethylquinoline.

Hydrazination: The 6-trifluoromethylquinoline is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazino group at the 4-position.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-Hydrazino-6-trifluoromethylquinoline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazones or amines.

Substitution: Substituted quinoline derivatives.

科学的研究の応用

Chemistry

In the realm of chemistry, 4-hydrazino-6-trifluoromethylquinoline hydrochloride serves as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances its lipophilicity, making it an attractive candidate for various organic reactions:

- Oxidation : The hydrazino group can be oxidized to form azo or azoxy compounds.

- Reduction : It can be reduced to yield hydrazine derivatives.

- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to diverse quinoline derivatives.

Biology

The biological activities of this compound are significant, particularly its potential as an antimicrobial and anticancer agent:

-

Antimicrobial Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 4 μg/mL Escherichia coli 4 μg/mL Acinetobacter baumannii 4 μg/mL - Anticancer Potential : Research suggests that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

Medicine

In medicinal chemistry, ongoing research explores the potential of this compound as a therapeutic agent for various diseases. Its mechanism of action involves interactions with biological macromolecules, which may lead to enzyme inhibition relevant to neurodegenerative diseases.

Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study evaluated hydrazone derivatives related to quinoline structures against Mycobacterium tuberculosis (Mtb WT H37Rv). The findings indicated that these derivatives exhibited enhanced anti-tuberculosis activity compared to standard treatments like rifampicin. This suggests that structural modifications can improve efficacy against resistant strains.

Synergistic Effects with Standard Antibiotics

Research on hybrid compounds combining quinolines with other pharmacophores demonstrated enhanced antibacterial activity when used alongside ciprofloxacin against multidrug-resistant strains. This highlights the potential for developing combination therapies utilizing compounds like this compound.

作用機序

The mechanism of action of 4-Hydrazino-6-trifluoromethylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

4-Hydrazino-6-methylquinoline Hydrochloride (CAS 68500-33-4)

- Structural Differences : Replaces the -CF₃ group with a methyl (-CH₃) substituent at position 6.

- Physicochemical Properties :

- Lower molecular weight may enhance bioavailability compared to the trifluoromethyl analog.

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (Compound 4k)

- Structural Differences: Features amino (-NH₂) and aryl substituents (4-chlorophenyl, 4-methoxyphenyl) instead of hydrazine and -CF₃.

- Physicochemical Properties: Melting point: 223–225°C (ethanol) . Synthesis: PdCl₂(PPh₃)₂-catalyzed cross-coupling, emphasizing aryl group integration .

- Functional Implications: Aryl substituents may enhance π-π stacking interactions with biological targets, while the amino group offers hydrogen-bonding capacity.

4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives

- Structural Differences : Contains a ketone (C=O) and carboxylic acid (-COOH) group instead of hydrazine and -CF₃.

- Example: 1-Ethyl-d5-6,8-difluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid hydrochloride (CAS 190595-65-4) .

- Functional Implications: Carboxylic acid groups enable salt formation (e.g., hydrochloride, methanesulfonate), improving water solubility. The oxo group facilitates hydrogen bonding, critical for enzyme inhibition (e.g., topoisomerase II in fluoroquinolones) .

Stability and Reactivity

- Hydrazine vs. Amino Groups: Hydrazine (-NH-NH₂) is more nucleophilic and prone to oxidation than -NH₂, necessitating stabilizers (e.g., HCl salt form) .

- -CF₃ vs. -CH₃ : The -CF₃ group increases resistance to metabolic oxidation but may reduce solubility in aqueous media .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| 4-Hydrazino-6-trifluoromethylquinoline HCl | C₁₁H₁₀ClF₃N₃ | ~279.67 (estimated) | -CF₃, -NH-NH₂ | N/A |

| 4-Hydrazino-6-methylquinoline HCl | C₁₀H₁₂ClN₃ | 209.68 | -CH₃, -NH-NH₂ | N/A |

| 4k (Amino-aryl-quinoline) | C₂₂H₁₈ClN₂O | 375.85 | -NH₂, 4-Cl-Ph, 4-MeO-Ph | 223–225 |

生物活性

4-Hydrazino-6-trifluoromethylquinoline hydrochloride (CAS No. 1170816-62-2) is a compound belonging to the quinoline family, characterized by the presence of a hydrazine functional group and a trifluoromethyl substituent. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. The compound's potential therapeutic applications stem from its interactions with biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that hydrazone derivatives, including hydrazinoquinolines, exhibit a broad spectrum of biological activities. These include:

- Antimicrobial Activity: Compounds with hydrazine groups have shown significant antibacterial and antifungal properties. For instance, studies have indicated that hydrazones can inhibit the growth of various pathogens, including Candida albicans and Staphylococcus aureus .

- Anticancer Potential: The anticancer activity of hydrazones has been extensively documented. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 4 to 17 μM .

- Anti-inflammatory Effects: Hydrazone compounds have also been reported to possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells.

- Receptor Modulation: By interacting with cellular receptors, the compound might modulate signaling pathways that are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of hydrazone derivatives similar to this compound:

Q & A

Synthesis and Optimization of 4-Hydrazino-6-trifluoromethylquinoline Hydrochloride

Basic Question : What are the common synthetic routes for preparing this compound? Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a halogen atom (e.g., chlorine) in the quinoline scaffold with hydrazine. For example, 4-chloro-6-trifluoromethylquinoline (CAS RN: 49713-56-6) can react with hydrazine hydrate under reflux in ethanol to introduce the hydrazino group . Key parameters include reaction temperature (70–80°C), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric excess of hydrazine (2–3 equivalents) to minimize side products. Post-reaction, the hydrochloride salt is formed by treating the free base with HCl in ethanol.

Advanced Question : How can reaction conditions be optimized to suppress side reactions, such as over-alkylation or decomposition? Methodological Answer :

- Temperature Control : Lowering the reaction temperature (50–60°C) with prolonged reaction time (24–48 hours) reduces thermal degradation.

- Catalyst Use : Adding a catalytic amount of triethylamine (0.1–0.5 equivalents) neutralizes HCl byproducts, preventing acid-catalyzed side reactions.

- Solvent Screening : Switch to isopropanol or DMF to improve solubility and reaction efficiency. Monitor progress via TLC (silica gel, eluent: chloroform/methanol 9:1) or HPLC (C18 column, 0.03 M phosphate buffer:methanol = 70:30) .

Characterization and Structural Validation

Basic Question : What analytical techniques are essential for confirming the structure of this compound? Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d6) should show characteristic peaks: δ 8.5–9.0 ppm (quinoline aromatic protons), δ 4.5–5.0 ppm (hydrazino -NH), and δ 3.5–4.0 ppm (trifluoromethyl group splitting patterns).

- Mass Spectrometry : ESI-MS should confirm the molecular ion [M+H] at m/z 258.1 (CHFN·HCl).

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced Question : How can structural ambiguities (e.g., isomerism or hydration states) be resolved? Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and confirm the hydrazino group’s position.

- Dynamic NMR Studies : Use variable-temperature H NMR to detect tautomerism or conformational changes.

- Thermogravimetric Analysis (TGA) : Determine hydration states by monitoring weight loss at 100–150°C .

Stability and Degradation Pathways

Basic Question : What storage conditions are recommended for this compound? Methodological Answer : Store at –20°C in airtight, light-protected containers under nitrogen. Desiccate with silica gel to prevent hygroscopic degradation. Avoid prolonged exposure to temperatures >25°C, which can trigger hydrolysis of the hydrazino group .

Advanced Question : How can degradation products be identified and quantified under accelerated stability testing? Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- HPLC-PDA Analysis : Use a gradient method (e.g., 0.1% TFA in water/acetonitrile) to separate degradation products. Compare UV spectra (200–400 nm) to identify quinoline ring oxidation or hydrazine cleavage .

Analytical Method Development for Purity Assessment

Basic Question : How to develop an HPLC method for quantifying this compound in reaction mixtures? Methodological Answer :

- Column : Kromasil C18 (150 × 4.6 mm, 5 µm).

- Mobile Phase : 0.03 M phosphate buffer (pH 3.0):methanol (70:30).

- Detection : UV at 210–220 nm (quinoline absorbance). Validate linearity (1–50 µg/mL), precision (RSD <2%), and recovery (98–102%) .

Advanced Question : How to resolve co-eluting impurities (e.g., unreacted starting material or dimerized byproducts)? Methodological Answer :

- LC-MS/MS : Use high-resolution mass spectrometry to differentiate impurities based on exact mass.

- Ion-Pair Chromatography : Add 10 mM heptafluorobutyric acid to improve peak symmetry for charged species.

- Method Robustness Testing : Vary pH (±0.2), organic modifier (±5%), and column lot to ensure reproducibility .

Reactivity of the Hydrazino Group in Medicinal Chemistry Applications

Basic Question : What are the common reactions involving the hydrazino group in this compound? Methodological Answer : The hydrazino group undergoes:

- Condensation Reactions : With ketones/aldehydes to form hydrazones (e.g., for Schiff base ligand synthesis).

- Oxidation : To diazeniumdiolates (NO donors) under acidic conditions.

- Metal Coordination : Acts as a bidentate ligand for transition metals (e.g., Cu) .

Advanced Question : How to evaluate the kinetic stability of hydrazino-metal complexes in biological buffers? Methodological Answer :

- UV-Vis Titration : Monitor ligand exchange by tracking absorbance shifts (e.g., λmax 300–400 nm for Cu complexes).

- Circular Dichroism (CD) : Detect conformational changes in chiral complexes.

- ICP-MS : Quantify metal ion release over time in PBS (pH 7.4) .

Contradictions in Reported Physicochemical Data

Basic Question : How to address discrepancies in purity claims from different analytical methods (e.g., GC vs. HPLC)? Methodological Answer : Cross-validate using orthogonal techniques:

- GC-MS : Suitable for volatile impurities (e.g., residual solvents).

- HPLC-ELSD : Detect non-UV-active contaminants.

- Karl Fischer Titration : Quantify water content, which may affect GC results .

Advanced Question : What statistical approaches resolve conflicting data in collaborative studies? Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。